6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl Group: The 2,5-dimethylbenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the benzofuran core.
Formation of the Thienylmethylidene Group: The thienylmethylidene group can be introduced through condensation reactions involving thienyl aldehydes and the benzofuran core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thienyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The benzyl and thienyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of benzyl and thienyl oxides.
Reduction: Formation of benzofuran alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential lead compound for drug development.
Biochemical Research: It can be used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3-one share structural similarities but differ in the substitution pattern.
Thienylmethylidene Compounds: Compounds such as 1-(3-methyl-2-thienyl)methylidene-2-benzofuran-3-one have similar thienylmethylidene groups but different core structures.
Uniqueness
Structural Complexity: The combination of benzofuran, benzyl, and thienylmethylidene groups in a single molecule is unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20O3S/c1-14-4-5-15(2)17(10-14)13-25-18-6-7-19-20(11-18)26-21(23(19)24)12-22-16(3)8-9-27-22/h4-12H,13H2,1-3H3/b21-12- |
InChI Key |
IQGLJGYVSLMCFE-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CS4)C)/O3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CS4)C)O3 |
Origin of Product |
United States |
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